molecular formula C27H28N6O B11266189 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide

Cat. No.: B11266189
M. Wt: 452.6 g/mol
InChI Key: ZQHGAMDMNIGVBK-UHFFFAOYSA-N
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Description

3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(3-phenylpropyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(3-phenylpropyl)propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylhydrazine, 3-phenylpropylamine, and appropriate pyrazine derivatives. The synthesis may involve the following steps:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step involves the cyclization of the hydrazine derivative with a suitable pyrazine precursor under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond between the pyrazine core and the 3-phenylpropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(3-phenylpropyl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its unique structure and biological activity.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(3-phenylpropyl)propanamide is unique due to its specific pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28N6O

Molecular Weight

452.6 g/mol

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C27H28N6O/c1-19-10-11-22(17-20(19)2)23-18-24-27-30-29-25(32(27)15-16-33(24)31-23)12-13-26(34)28-14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,15-18H,6,9,12-14H2,1-2H3,(H,28,34)

InChI Key

ZQHGAMDMNIGVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCCC5=CC=CC=C5)C

Origin of Product

United States

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